Methyl 1-benzylpiperidine-3-carboxylate
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Overview
Description
“Methyl 1-benzylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 50585-91-6 . It has a molecular weight of 233.31 and its IUPAC name is methyl 1-benzyl-3-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-benzylpiperidine-3-carboxylate” is 1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 1-benzylpiperidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 233.31 .Scientific Research Applications
Enantioselective Synthesis
- Asymmetric Benzylation : A study demonstrated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the synthesis of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. This method is noted for its moderate enantioselectivity and is significant for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Reactivity and Synthesis
- Reactivity Studies : Research on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives showed the usefulness of the 4-piperidone framework as synthetic intermediates, especially in the synthesis of compounds with pharmacological interest (Ibenmoussa et al., 1998).
- Synthesis of Donepezil Hydrochloride : The compound was utilized in the synthesis of Donepezil Hydrochloride, a notable application in pharmaceutical chemistry (Bing, 2005).
Applications in Organic Synthesis
- 1,4-Benzodiazepine Derivatives Synthesis : A study established a method for synthesizing novel 1,4-benzodiazepine derivatives, starting from a reaction of methyl 1-arylaziridine-2-carboxylates, demonstrating the compound's utility in creating functionalized benzodiazepine scaffolds (Wang, Guo, Wang, Huang, & Wang, 2008).
Crystallographic Analysis
- Structural Studies : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was analyzed, providing insights into the molecular configuration and stabilization by hydrogen bonds (Vasu et al., 2004).
Medicinal Chemistry Applications
- Synthesis of Protein Tyrosine Kinase Inhibitor : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative of methyl 1-benzylpiperidine-3-carboxylate, was synthesized as an intermediate in the creation of the protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).
Miscellaneous Applications
- Synthesis of Amino Acids : A new method was reported for the preparation of 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates, leading to the synthesis of both α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 1-benzylpiperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMYSVPWAUCMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434940 |
Source
|
Record name | Methyl 1-benzylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzylpiperidine-3-carboxylate | |
CAS RN |
50585-91-6 |
Source
|
Record name | Methyl 1-benzylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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